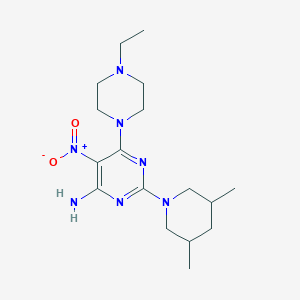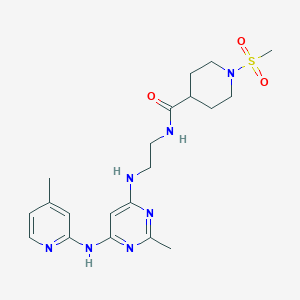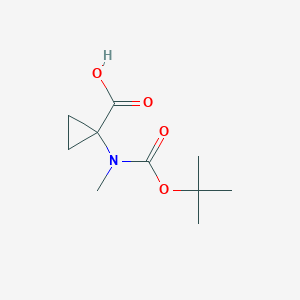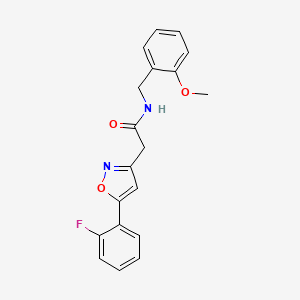![molecular formula C26H31N3O3 B2840329 N-[(1R)-2-(tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide CAS No. 1417700-13-0](/img/structure/B2840329.png)
N-[(1R)-2-(tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide
Übersicht
Beschreibung
ML188 is a non-covalent inhibitor designed to target the main protease of Severe Acute Respiratory Syndrome coronavirus (SARS-CoV). It serves as an initial scaffold for the creation of effective pan-coronavirus inhibitors. ML188 has shown potent inhibition against the main protease of SARS-CoV-2, making it a promising candidate for antiviral drug development .
Wissenschaftliche Forschungsanwendungen
ML188 has several scientific research applications, including:
Chemistry: ML188 serves as a valuable tool for studying the inhibition of viral proteases and the development of antiviral drugs.
Biology: It is used in biological studies to understand the mechanisms of viral replication and the role of proteases in viral life cycles.
Medicine: ML188 is being investigated for its potential use in the treatment of coronavirus infections, including COVID-19.
Industry: The compound is used in the pharmaceutical industry for the development of antiviral therapies
Wirkmechanismus
ML188 exerts its effects by inhibiting the main protease of SARS-CoV and SARS-CoV-2. The main protease is a critical enzyme for the maturation of viral proteins, and its inhibition disrupts the viral life cycle. ML188 binds non-covalently to the active site of the main protease, preventing the cleavage of viral polyproteins and thereby inhibiting viral replication .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
ML188 interacts with the main protease (Mpro) of SARS-CoV-1 and SARS-CoV-2 . The Mpro is a critical enzyme for the maturation of many human pathogenic viruses and thus is a key target for direct acting antivirals (DAAs) . The interaction between ML188 and Mpro is non-covalent .
Cellular Effects
ML188 has demonstrated antiviral activity, effectively inhibiting SARS-CoV replication in cell culture . It yields an antiviral EC50 value ranging from 12.9 to 13.4 μM in mock-infected and SARS-CoV infected cells .
Molecular Mechanism
The molecular mechanism of ML188 involves its binding to the Mpro of SARS-CoV-1 and SARS-CoV-2 . The crystal structure of ML188 in complex with SARS-CoV-2 Mpro has been determined to 2.39 Å resolution . Sharing 96% sequence identity, structural comparison of the two complexes only shows subtle differences .
Temporal Effects in Laboratory Settings
Its stability and long-term effects on cellular function can be inferred from its demonstrated antiviral activity .
Metabolic Pathways
It is known to interact with the main protease (Mpro) of SARS-CoV-1 and SARS-CoV-2 .
Analyse Chemischer Reaktionen
ML188 undergoes various chemical reactions, including:
Oxidation: ML188 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in ML188.
Substitution: ML188 can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts. .
Vergleich Mit ähnlichen Verbindungen
ML188 is unique in its non-covalent mechanism of action compared to other protease inhibitors that typically form covalent bonds with the active site. Similar compounds include:
GC376: A covalent inhibitor of the main protease with potent antiviral activity.
N3: Another covalent inhibitor targeting the main protease.
PF-07321332: A non-covalent inhibitor similar to ML188 but with different structural features. ML188 stands out due to its non-covalent binding, which offers advantages in terms of selectivity and reduced potential for off-target effects
Eigenschaften
IUPAC Name |
N-[(1R)-2-(tert-butylamino)-2-oxo-1-pyridin-3-ylethyl]-N-(4-tert-butylphenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3/c1-25(2,3)19-11-13-20(14-12-19)29(24(31)21-10-8-16-32-21)22(18-9-7-15-27-17-18)23(30)28-26(4,5)6/h7-17,22H,1-6H3,(H,28,30)/t22-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXGIYKRRPGCLFV-JOCHJYFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C(C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)N([C@H](C2=CN=CC=C2)C(=O)NC(C)(C)C)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes ML188 (N-[(1R)-2-(tert-butylamino)-2-oxo-1-(3-pyridinyl)ethyl]-N-(4-tert-butylphenyl)-2-furancarboxamide) a unique SARS-CoV-2 main protease (Mpro) inhibitor?
A1: Unlike many reported SARS-CoV-2 Mpro inhibitors that form covalent bonds with the enzyme, ML188 acts as a non-covalent inhibitor []. This distinction offers potential advantages in terms of selectivity and reduced off-target effects.
Q2: How does ML188 interact with the SARS-CoV-2 Mpro?
A2: X-ray crystallography studies revealed that ML188 binds to the substrate-binding cavity of Mpro [, , ]. Specifically, the P2 biphenyl group of ML188 fits into the S2 pocket of the enzyme, while the benzyl group in the α-methylbenzyl moiety occupies a previously unexplored binding site between the S2 and S4 pockets []. This interaction disrupts the enzyme's function, hindering viral replication.
Q3: Has the structure of ML188 been optimized for improved activity against SARS-CoV-2 Mpro?
A3: Yes, researchers have employed structure-based design and Ugi four-component reaction methodology to optimize ML188 []. These efforts led to the development of compound 23R, which demonstrated superior potency compared to ML188, exhibiting an IC50 of 0.31 μM against SARS-CoV-2 Mpro and an EC50 of 1.27 μM against SARS-CoV-2 viral replication in cellular assays [].
Q4: Are there computational studies that provide further insights into ML188's interaction with SARS-CoV-2 Mpro?
A4: Yes, molecular dynamics (MD) simulations and binding free energy (BFE) calculations have been performed on ML188 and SARS-CoV-2 Mpro complexes []. These studies highlighted the importance of van der Waals forces in maintaining the stability of the complex and suggested that enhancing these interactions could be a promising strategy for inhibitor optimization [].
Q5: Could ML188 serve as a broad-spectrum antiviral agent against other coronaviruses?
A5: While ML188 was initially designed against SARS-CoV-1 Mpro, it also exhibits inhibitory activity against SARS-CoV-2 Mpro, indicating potential for broader activity [, ]. Furthermore, homology modelling and molecular dynamic studies have suggested that ML188 could potentially target the 3CL protease of human coronavirus OC43 [], suggesting possible pan-coronavirus applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl 4-[(E)-3-(6-nitro-2-oxochromen-3-yl)-3-oxoprop-1-enyl]benzoate](/img/structure/B2840246.png)
![3-(2-Pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbohydrazide](/img/structure/B2840247.png)
![6-Bromo-8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2840248.png)
![Ethyl 2-({[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl}(methyl)amino)-2-methylpropanoate](/img/structure/B2840252.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2840254.png)



![8-{[(Tert-butoxy)carbonyl]amino}-5-thiaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B2840262.png)
![(3Z)-6-chloro-3-[(2,4-dichlorophenyl)methylidene]thiochromen-4-one](/img/structure/B2840264.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone](/img/structure/B2840267.png)
![2-(2,4-dioxo-3-phenethyl-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N,N-diisopropylacetamide](/img/structure/B2840268.png)
